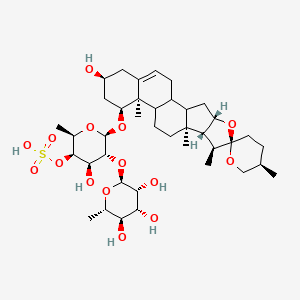

Glycoside O-4

Description

Contextualization of Glycosides in Academic Research

Glycosides, a broad class of molecules where a sugar is bound to another functional group via a glycosidic bond, are a significant focus of academic research. researchgate.net These compounds are ubiquitous in nature and play critical roles in various biological processes. researchgate.netnumberanalytics.com Plants, in particular, produce a vast array of glycosides, which are often involved in defense mechanisms, pigmentation, and regulation of plant hormones. frontiersin.org In living organisms, glycosides are involved in crucial functions such as cell-cell interactions, protein modification, and energy metabolism. numberanalytics.com

The academic interest in glycosides stems from their structural diversity and wide range of applications. numberanalytics.com Researchers are actively exploring their potential in pharmaceuticals, food and nutrition, and biotechnology. numberanalytics.com For instance, many plant-derived glycosides are used as medicines. researchgate.net The synthesis and characterization of glycosides are a major area of study, with a focus on preparing various O-, N-, and C-glycosides. researchgate.net This involves developing efficient methods for forming the glycosidic bond and characterizing the resulting structures using techniques like NMR spectroscopy, X-ray diffraction, and mass spectrometry. researchgate.net

Significance of Glycosidic Linkages in Chemical and Biological Systems

Glycosidic linkages are covalent bonds that join a carbohydrate molecule to another group, which can be another carbohydrate or a non-carbohydrate moiety. fiveable.mestudysmarter.co.uk These bonds are fundamental to the structure and function of a vast array of biomolecules. fiveable.me The most common type is the O-glycosidic bond, where an oxygen atom links the two components. khanacademy.org

In biological systems, glycosidic bonds are essential for:

Energy Storage and Metabolism: They link monosaccharides to form polysaccharides like starch and glycogen, which serve as energy reserves in plants and animals, respectively. fiveable.mesimplestudy.ie The breakdown of these polysaccharides through the hydrolysis of glycosidic bonds releases glucose for cellular respiration. khanacademy.org

Structural Support: Polysaccharides such as cellulose (B213188) and chitin, formed by glycosidic linkages, provide structural integrity to plant cell walls and the exoskeletons of arthropods. khanacademy.orgsimplestudy.ie

Cellular Processes: Glycosidic bonds are integral to the structure of glycoproteins and glycolipids, which are involved in cell signaling, immune response, and molecular recognition. numberanalytics.comfiveable.me

Information Storage: In DNA and RNA, glycosidic bonds connect the deoxyribose and ribose sugars, respectively, to the nitrogenous bases. studysmarter.co.uk

The specific type of glycosidic linkage (e.g., α or β) and its position (e.g., 1,4 or 1,6) determine the three-dimensional structure and properties of the resulting molecule, influencing its biological function and susceptibility to enzymatic cleavage. fiveable.mestudysmarter.co.uk

Specific Research Focus on Glycoside O-4: Linkage and Structural Specificity

Research on glycosides often narrows down to the specific nature of the glycosidic linkage, with the "O-4" designation referring to an O-glycosidic bond involving the hydroxyl group at the C4 position of a sugar molecule. The formation of this bond, known as O-glycosylation, is a key reaction in glycochemistry. nih.gov

The stereoselectivity of O-glycosylation, that is, the formation of either an α- or β-linkage, is a significant challenge and a primary focus of research. researchgate.net The outcome of this reaction is influenced by several factors, including the protecting groups on the sugar molecules, the solvent, and the reaction temperature. researchgate.net

The structural specificity of the O-4 linkage is crucial for the biological activity of the resulting glycoside. For example, in a study of paromomycin (B158545), an aminoglycoside antibiotic, a series of 4'-O-glycosides were synthesized. The research demonstrated that the stereochemistry and the nature of the sugar attached at the 4'-O position significantly influenced the antibiotic's selectivity for bacterial ribosomes over human mitochondrial and cytosolic ribosomes. acs.org Specifically, 4'-O-β-d-xylopyranosyl paromomycin showed promising activity against bacteria with reduced toxicity. acs.org

Furthermore, the position of the glycosidic bond can impact the bioactivity of flavonoids. For instance, quercetin-4'-O-β-D-glucoside has been shown to have different free radical scavenging activity compared to quercetin-3-O-β-D-glucoside, highlighting the importance of the linkage position. frontiersin.org

Properties

Molecular Formula |

C39H62O15S |

|---|---|

Molecular Weight |

803.0 g/mol |

IUPAC Name |

[(2R,3R,4R,5R,6R)-4-hydroxy-6-[(4S,5'R,6R,7S,8R,9S,13R,14S,16S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-2-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] hydrogen sulfate |

InChI |

InChI=1S/C39H62O15S/c1-17-9-12-39(48-16-17)18(2)28-26(53-39)15-25-23-8-7-21-13-22(40)14-27(38(21,6)24(23)10-11-37(25,28)5)51-36-34(32(44)33(20(4)50-36)54-55(45,46)47)52-35-31(43)30(42)29(41)19(3)49-35/h7,17-20,22-36,40-44H,8-16H2,1-6H3,(H,45,46,47)/t17-,18+,19+,20-,22+,23?,24?,25?,26+,27+,28+,29+,30-,31-,32+,33+,34-,35+,36+,37+,38+,39-/m1/s1 |

InChI Key |

OLKDMFRLDGBPQB-UXJBCRANSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5([C@H](C[C@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)OS(=O)(=O)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)OS(=O)(=O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1 |

Origin of Product |

United States |

Isolation and Natural Occurrence of Glycoside O 4

Strategies for Isolation from Biological Matrices

The isolation of O-glycosides from complex biological materials is a multi-step process that leverages the physicochemical properties of these molecules. A classical approach begins with the extraction of the biological material, such as dried and prepared plant or marine organism tissues, using a range of solvents from low to high polarity. rsc.org Due to their sugar component, glycosides are generally water-soluble compounds, a property that contrasts with their often water-insoluble aglycones. uobasrah.edu.iq This solubility in water and alcohol, but insolubility in many organic solvents, is a key consideration in designing extraction and purification protocols. uobasrah.edu.iq

Initial crude extracts are often complex mixtures containing numerous other compounds. To purify the O-glycosides, various chromatographic techniques are employed. rsc.org These methods separate molecules based on their interactions with a stationary phase and a mobile phase. rsc.org Common strategies include:

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and sensitive technique widely used for the analysis and purification of glycosides. creative-proteomics.com Reversed-phase HPLC (RP-HPLC) is particularly common. creative-proteomics.com Preparative HPLC can be used to isolate pure compounds from complex fractions. google.com For instance, the purification of a methanol (B129727) extract from the fruits of Ribes biebersteinii using reversed-phase preparative HPLC led to the isolation of five distinct cyanidin (B77932) 3-O-glycosides. researchgate.net

Column Chromatography: Open column chromatography is a fundamental technique for the initial fractionation of extracts. google.com For example, solid-phase extraction using HP-20 resin with a gradient solvent system of water and methanol has been used to fractionate phytocannabinoids before further purification. google.com

Planar Chromatography: Techniques like Thin-Layer Chromatography (TLC) can be used for the analysis and initial separation of compounds in an extract. rsc.org

Following separation, structural elucidation of the isolated O-glycosides is typically achieved through spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. google.com

Natural Sources and Distribution of O-Glycosides

O-glycosides are widely distributed throughout the natural world, produced by a vast array of organisms for various purposes. amu.edu.az They are found in plants, fungi, microbes, and even animals and marine life. creative-proteomics.comamu.edu.az

Plants are an exceptionally rich source of a wide variety of O-glycosides, which are found in leaves, flowers, fruits, roots, and stems. amu.edu.aznih.gov These compounds serve many functions, including defense, pigmentation, and transport of substances. uobasrah.edu.iqnih.gov Flavonoids, a major class of plant secondary metabolites, are frequently found as O-glycosides. nih.gov The attachment of a sugar moiety increases the water solubility of the otherwise hydrophobic flavonoid aglycones, which aids in their storage and transport within the plant cell. uobasrah.edu.iq

Many well-known plant-derived compounds are O-glycosides. For example, anthocyanins, the pigments responsible for the red, purple, and blue colors of many flowers and fruits, are O-glycosides of anthocyanidins. nih.gov Cyanidin-3-O-glucoside, for instance, is a common anthocyanin. researchgate.netnih.gov Other significant plant O-glycosides include salicin (B1681394) from willow bark, steviol (B1681142) glycosides from the stevia plant, and various flavonoid glycosides like hesperidin (B1673128) in citrus fruits and quercetin (B1663063) glycosides in onions. wikipedia.orgamu.edu.az

Table 1: Examples of O-Glycosides from the Plant Kingdom

| Glycoside Class | Specific Compound Example | Natural Source Organism(s) | Reference(s) |

| Flavonoid Glycosides | Hesperidin | Oranges, Lemons, Mandarins | nih.gov |

| Luteolin-4'-o-glucoside | Olea europaea, Leontodon saxatilis | nih.gov | |

| Apigenin 7-O-glycoside | Celery | nih.gov | |

| Cyanidin 3-O-glucoside | Apples, Ribes biebersteinii | nih.govsrce.hr | |

| Phenolic Glycosides | Salicin | Salix species (Willow) | wikipedia.orgamu.edu.az |

| Arbutin | Bearberry | amu.edu.az | |

| Saponin Glycosides | Dioscin | Dioscorea species (Wild Yam) | wikipedia.org |

| Glycyrrhizin | Glycyrrhiza glabra (Licorice) | wikipedia.orguobasrah.edu.iq | |

| Terpenoid Glycosides | Steviol glycosides (e.g., Stevioside) | Stevia rebaudiana | wikipedia.orgamu.edu.az |

| Cyanogenic Glycosides | Amygdalin | Prunus dulcis (Bitter Almond) | wikipedia.orgcabidigitallibrary.org |

| Dhurrin | Sorghum bicolor (Sorghum) | wikipedia.org |

Microorganisms, including bacteria and fungi, are also capable of producing O-glycosides. pjmonline.org They possess enzymes called glycosyltransferases that can attach sugar moieties to various acceptor molecules. pjmonline.orgmdpi.com Microbial glycosylation is a significant area of research as it can be used to synthesize novel glycosides or modify existing ones to improve properties like water solubility. pjmonline.orgnih.gov

Fungi, for instance, produce a range of O-glycosides. nih.gov Endophytic fungi, which live within plant tissues, can produce flavonoid O-glycosides; for example, Nigrospora oryzae was found to produce quercetin-3-O-glycosides. mdpi.com Various species of Aspergillus and Penicillium are known to biotransform flavonoids into their O-glycoside forms. nih.gov Bacteria such as Xanthomonas campestris have been used to produce hesperetin (B1673127) O-glycosides. pjmonline.org The production of O-glycosides is not limited to flavonoids; microbes can also glycosylate other compounds like steroids and phenolics. pjmonline.orgmdpi.com

Table 2: Examples of Microbial and Fungal O-Glycoside Production

| Microorganism | Substrate (Aglycone) | O-Glycoside Product(s) | Reference(s) |

| Isaria fumosorosea | Flavone (B191248) | Flavone 4′-O-β-D-(4′-O-methyl)-glucopyranoside | mdpi.com |

| Nigrospora oryzae | Quercetin (endogenous) | Guaijaverin (quercetin-3-O-arabinoside) | mdpi.com |

| Xanthomonas campestris | Hesperetin | Hesperetin 7-O-α-D-glucopyranoside | pjmonline.org |

| Aspergillus ustus | Stromemycin aglycone (endogenous) | Stromemycin (an aromatic polyketide O-glycoside) | nih.gov |

| Streptomyces sp. | Various flavonoids | 4'-O-methylated flavonoid glycosides | mdpi.com |

The animal kingdom, particularly marine invertebrates, is another source of unique O-glycosides. amu.edu.azmdpi.com These compounds often play a role in defense mechanisms. amu.edu.az Sea cucumbers (Holothurioidea) and starfish (Asteroidea) are well-known producers of triterpene and steroid glycosides, respectively. vliz.be These saponins (B1172615) can have membranolytic (membrane-disrupting) and cytotoxic properties, likely serving as a defense against predators. vliz.be

Sponges are also a rich source of structurally diverse triterpene and steroid O-glycosides. vliz.be Fish of the genus Pardachirus produce glycosides that act as shark repellents. mdpi.com Insects, such as the monarch butterfly, sequester cardenolide glycosides from the milkweed plants they consume, using these plant-derived toxins for their own defense against predators. amu.edu.az

Table 3: Examples of O-Glycosides from Animal and Marine Sources

| Organism Type | Glycoside Class | Source Organism Example(s) | Role/Property | Reference(s) |

| Marine Invertebrates | Triterpene Glycosides | Sea cucumbers (Holothuria sp.) | Defense, Membranolytic | vliz.be |

| Steroid Glycosides | Starfish (Asteroidea class) | Defense, Membranolytic | vliz.be | |

| Triterpene Glycosides | Sponges (Erylus sp.) | Defense, Antifungal | vliz.be | |

| Fish | Steroid Glycosides | Moses sole (Pardachirus marmoratus) | Shark repellent | mdpi.com |

| Insects | Cardenolide Glycosides | Monarch butterfly (Danaus plexippus) | Defense (sequestered from plants) | amu.edu.az |

Ecological and Biological Roles in Source Organisms

O-glycosides perform a multitude of essential functions for the organisms that synthesize them. These roles are often determined by the nature of the aglycone, which is released upon enzymatic hydrolysis. wikipedia.org

A primary role is chemical defense . creative-proteomics.com Plants store toxic compounds, such as phenols or cyanogenic precursors, in their inactive glycoside form within the cell's vacuole. wikipedia.orguobasrah.edu.iq If the plant tissue is damaged by a herbivore, enzymes are released that cleave the sugar, activating the toxic aglycone. wikipedia.orgnih.gov Cyanogenic glycosides, for example, release toxic hydrogen cyanide upon hydrolysis, deterring feeding. wikipedia.org Similarly, the saponins found in marine organisms like sea cucumbers and sponges possess cytotoxic properties that defend against predation. vliz.be

O-glycosides are also involved in allelopathy , the chemical inhibition of one plant by another. researchgate.net For instance, certain rice cultivars release flavone O-glycosides from their roots, which are then converted to their active aglycone form in the soil to inhibit the growth of competing weeds. researchgate.net

Other important functions include:

Pigmentation: As mentioned, anthocyanin O-glycosides provide the vibrant colors in flowers and fruits, which are crucial for attracting pollinators and seed dispersers. nih.govresearchgate.net

Regulation and Transport: Glycosylation increases the water solubility of hydrophobic molecules, facilitating their transport and storage within the cell. uobasrah.edu.iqnih.gov In some plants, glycosides are involved in regulating functions like germination and bud formation. wikipedia.org

Detoxification: Organisms can convert harmful internal or external molecules into less toxic glycosides, which can then be stored or eliminated. uobasrah.edu.iqnih.gov

Chemical Synthesis of Glycoside O 4

Overview of Glycosylation Methodologies

Chemical glycosylation is a fundamental process involving the coupling of a glycosyl donor, which possesses a leaving group at the anomeric carbon, with a glycosyl acceptor, typically an alcohol. wikipedia.orgresearchgate.net The primary challenge in this reaction is controlling the stereochemistry at the newly formed anomeric center, resulting in either an α- or β-glycosidic linkage. frontiersin.org Numerous methods have been developed to address this, each with distinct advantages and limitations depending on the specific substrates and desired outcome. rsc.orgrsc.org Key factors influencing the stereoselectivity include the nature of the protecting groups on the glycosyl donor, the type of leaving group, the promoter or catalyst used, and the reaction conditions such as solvent and temperature. frontiersin.org

Major strategies for O-glycosylation can be broadly categorized based on the type of glycosyl donor employed. These include classical methods using glycosyl halides and more modern approaches utilizing donors like thioglycosides, glycosyl imidates, and phosphates. rsc.orgnih.gov Furthermore, the advent of organocatalysis and transition-metal catalysis has introduced new levels of control and efficiency to these transformations. organicreactions.orgtandfonline.com

Fischer–Helferich Method

The Fischer–Helferich method is one of the oldest and most direct approaches to forming O-glycosides. It involves the acid-catalyzed reaction of an unprotected or partially protected aldose or ketose with an alcohol. rsc.orgwikipedia.org Typically, the reaction is performed using the alcohol as the solvent in the presence of a strong acid catalyst. wikipedia.org

The reaction proceeds through an equilibrium process, which can result in a mixture of anomers (α and β) and ring-size isomers (furanosides and pyranosides). rsc.orgwikipedia.org While simple, the lack of stereocontrol and the often harsh reaction conditions limit its applicability, especially for the synthesis of complex oligosaccharides. rsc.org For instance, with hexoses, shorter reaction times tend to favor the formation of furanose forms, while longer reaction times lead to the more thermodynamically stable pyranose products, which is usually the alpha anomer due to the anomeric effect. wikipedia.org The mechanism involves several stages, including the ring-opening of the sugar, the addition of the alcohol, and a final ring-closure step, which is often rate-determining. nih.govrsc.org

| Feature | Description |

| Reactants | Aldose/Ketose, Alcohol |

| Catalyst | Strong Acid (e.g., HCl, H2SO4) |

| Key Feature | Direct glycosylation of unprotected sugars |

| Major Drawback | Lack of stereoselectivity, mixture of products |

| Typical Product | Thermodynamically most stable glycoside |

Koenigs-Knorr Reaction and Modifications

The Koenigs-Knorr reaction, first reported in 1901, represents a significant advancement in glycosylation chemistry. slideshare.netwikipedia.org The original method involves the reaction of a glycosyl halide (typically a bromide or chloride) with an alcohol in the presence of a silver salt, such as silver carbonate or silver oxide, which acts as a promoter. slideshare.netwikipedia.org

A key feature of this reaction is the influence of the protecting group at the C-2 position of the glycosyl donor. When a participating group, such as an acetyl or benzoyl ester, is present at C-2, it can form a cyclic acyloxonium ion intermediate after the halide departs. This intermediate shields one face of the molecule, forcing the incoming alcohol to attack from the opposite side, leading to the exclusive formation of the 1,2-trans-glycoside. wikipedia.orglibretexts.org This is known as neighboring group participation. In the absence of a participating group (e.g., with a benzyl (B1604629) ether at C-2), a mixture of α and β anomers is often obtained. wikipedia.org

Over the years, numerous modifications have been developed. The Helferich method, for instance, uses mercury salts as promoters. wikipedia.org Other promoters, including various heavy metal salts and Lewis acids, have also been employed to improve yields and reactivity. slideshare.netnih.gov More recent advancements have introduced catalytic versions to minimize the use of stoichiometric and often toxic heavy metal promoters. nih.gov

| Promoter System | Typical Donor | Key Outcome/Feature |

| Silver Carbonate/Oxide | Acetylated Glycosyl Bromide | Classic method, often gives 1,2-trans products with C-2 participating groups. wikipedia.org |

| Mercury Cyanide/Bromide | Glycosyl Halide | Helferich modification, conditions can influence anomeric selectivity. wikipedia.org |

| Silver Triflate | Glycosyl Fluoride/Halide | Used for hindered alcohols and can improve reaction rates. slideshare.net |

| TMSOTf / Ag2O | Glycosyl Bromide | Catalytic system enabling rapid reactions under neutral conditions. nih.gov |

Glycosyl Halide-Based Approaches

Glycosyl halides, including bromides, chlorides, and the more reactive iodides, are foundational glycosyl donors. nih.govnih.gov Their synthesis and application have been central to the development of glycosylation chemistry since the early 20th century. nih.govacs.org The reactivity of the halide leaving group generally follows the order I > Br > Cl > F.

Glycosyl bromides and chlorides are relatively stable and are activated by various promoters, as seen in the Koenigs-Knorr reaction. nih.gov Glycosyl iodides, while highly reactive, have limited shelf-life and are often generated in situ. nih.govwikipedia.org Their high reactivity allows for glycosylations under mild conditions. wikipedia.org Glycosyl fluorides are more stable than other halides and require specific activators, such as Lewis acids, for reaction.

The stereochemical outcome of glycosyl halide-based methods is heavily dependent on the C-2 substituent and reaction conditions. As mentioned, participating groups at C-2 lead to 1,2-trans products. nih.gov For the synthesis of 1,2-cis linkages, non-participating protecting groups are required, and conditions must be carefully controlled to favor the desired anomer, often involving solvent effects or specific catalyst systems. frontiersin.org

Glycosyl Imidate and Thioglycoside Strategies

Glycosyl Imidates: First introduced by Schmidt, glycosyl trichloroacetimidates have become one of the most widely used classes of glycosyl donors. nih.govbldpharm.com They are readily prepared from 1-hydroxy sugars by reaction with trichloroacetonitrile (B146778) in the presence of a base. nih.govnih.gov These donors are highly reactive and can be activated under mild catalytic acidic conditions (e.g., using trimethylsilyl (B98337) trifluoromethanesulfonate, TMSOTf, or boron trifluoride etherate, BF3·OEt2) to form glycosidic bonds efficiently. frontiersin.orgnih.gov Other imidate donors, such as N-phenyltrifluoroacetimidates (PTFAI), have also been developed and are particularly useful with less reactive donors or acceptors. researchgate.net

Thioglycosides: Thioglycosides, which feature an alkyl or aryl thio group at the anomeric position, are another versatile class of glycosyl donors. rsc.orgnih.gov A major advantage is their stability to a wide range of reaction conditions used for installing and manipulating protecting groups, allowing them to be carried through multi-step syntheses. rsc.orgresearchgate.net They can be activated using a variety of thiophilic promoters, such as N-iodosuccinimide (NIS) in combination with a catalytic acid like TfOH or TMSOTf, or by using iodonium (B1229267) ions. rsc.orgnih.gov The reactivity of thioglycosides can be "tuned" based on the electronic properties of the protecting groups (arming vs. disarming), enabling sequential and one-pot glycosylation strategies. rsc.org

| Donor Type | Common Structure | Typical Activator | Key Advantages |

| Glycosyl Trichloroacetimidate | RO-C(=NH)CCl3 | TMSOTf, BF3·OEt2 | High reactivity, mild activation, readily prepared. nih.govnih.gov |

| Thioglycoside | RO-SPh, RO-SEt | NIS/TfOH, DMTST, IDCP | Stable to many conditions, tunable reactivity, useful in block synthesis. rsc.orgresearchgate.net |

Glycosyl Phosphate-Mediated Synthesis

Inspired by biosynthesis, where sugar nucleotides like UDP-glucose act as glycosyl donors, glycosyl phosphates have been developed as effective donors in chemical synthesis. nih.govnih.gov These donors can be activated by Lewis acids, such as TMSOTf, to form a range of glycosidic linkages, including those found in complex oligosaccharides. nih.gov Glycosyl phosphates are versatile and have been used to create β-glucosidic, α-mannosidic, and other challenging linkages. nih.gov

More recently, organocatalytic methods for activating glycosyl phosphates have emerged. For example, bis-thiourea catalysts have been shown to promote β-selective glycosylations under mild, neutral conditions. pnas.orgpnas.org This approach avoids the use of strong Lewis acids and is compatible with a wide array of sensitive functional groups, making it suitable for the glycosylation of complex molecules like peptides and natural products. pnas.orgpnas.org The use of phosphates as leaving groups in these systems represents a significant step towards mimicking enzymatic pathways in laboratory synthesis. pnas.org

Application of Organic and Transition-Metal Catalysis

The development of catalytic glycosylation methods is a major focus of modern carbohydrate chemistry, aiming to reduce waste and improve efficiency and selectivity. rsc.orgnih.gov

Organic Catalysis: Organocatalysis utilizes small organic molecules to promote chemical transformations. bris.ac.uk In glycosylation, catalysts like thioureas have been used to activate glycosyl donors through hydrogen bonding. pnas.org Chiral Brønsted acids and other organocatalysts have also been developed to control the stereochemical outcome of the reaction. bris.ac.ukthieme-connect.com These methods offer the advantage of being metal-free, often proceeding under mild conditions with high functional group tolerance. bris.ac.uk

Transition-Metal Catalysis: Transition metals like gold, palladium, and copper have been employed to catalyze glycosylation reactions. tandfonline.comacs.orgsemanticscholar.org These catalysts can activate a variety of glycosyl donors, including thioglycosides, alkynylbenzoates, and trichloroacetimidates. nih.govacs.org Transition-metal catalysis can offer unique reactivity and selectivity profiles that are not achievable with traditional promoters. rsc.org For example, palladium-catalyzed glycosylation has become a reliable method for forming C-glycosides, which are important analogs of natural O-glycosides. rsc.org The ability to tune the reactivity of the metal center by modifying its ligands provides a powerful tool for controlling the stereoselectivity of the glycosidic bond formation. tandfonline.com

Stereoselective Glycosylation for O-4 Linkage Formation

Stereoselective glycosylation is paramount in carbohydrate chemistry, as the anomeric configuration (α or β) of the glycosidic linkage profoundly influences the three-dimensional structure and biological function of the resulting molecule. nih.gov The outcome of a glycosylation reaction is dependent on a multitude of factors, including the nature of the glycosyl donor and acceptor, the promoter system, solvents, and temperature. frontiersin.org

The ability to selectively synthesize either the α- or β-anomer is a cornerstone of modern glycosylation chemistry. The strategies employed are largely dictated by the protecting group at the C-2 position of the glycosyl donor.

β-Glycoside (1,2-trans) Formation: The synthesis of 1,2-trans-glycosides, which are typically β-anomers for glucose and galactose derivatives, is often achieved through "neighboring group participation". nih.gov This strategy employs a participating acyl-type protecting group (e.g., O-acetyl, O-benzoyl) at the C-2 position of the glycosyl donor. nih.gov Upon activation of the anomeric leaving group, the C-2 acyl group attacks the anomeric center, forming a stable cyclic oxonium ion intermediate. The glycosyl acceptor then attacks this intermediate from the opposite face (SN2-like displacement), leading exclusively to the formation of the 1,2-trans product. nih.govnih.gov A variety of catalysts, including tailored bis-thiourea catalysts with glycosyl diphenyl phosphate (B84403) donors, have been shown to produce disaccharides with excellent yields and β-anomeric stereoselectivity. frontiersin.orgnih.gov

α-Glycoside (1,2-cis) Formation: The formation of 1,2-cis-glycosidic linkages (typically α-anomers for glucose and galactose) is generally more challenging due to the absence of neighboring group participation to direct the stereochemical outcome. frontiersin.org To achieve this, non-participating protecting groups, such as ethers (e.g., benzyl ether), are installed at the C-2 position. frontiersin.org In the absence of a participating group, the reaction can proceed through various pathways, often yielding a mixture of anomers, although the α-product is frequently favored due to the anomeric effect. frontiersin.org Specific conditions have been developed to enhance α-selectivity. For instance, the use of ethereal solvents can favor the formation of 1,2-cis glycosides. frontiersin.orgnih.gov Additionally, certain catalyst systems, such as urea-catalyzed activation of glycosyl chlorides, have demonstrated excellent yields and α-stereoselectivity. frontiersin.orgnih.gov

| Desired Anomer | Linkage Type | C-2 Protecting Group Strategy | Mechanism/Key Principle | Example Catalyst/Condition |

|---|---|---|---|---|

| β-Glycoside | 1,2-trans | Participating Group (e.g., O-Acetyl, O-Benzoyl) | Neighboring Group Participation via cyclic intermediate | Bis-thiourea catalyst with glycosyl diphenyl phosphate donors. frontiersin.orgnih.gov |

| α-Glycoside | 1,2-cis | Non-Participating Group (e.g., Benzyl ether) | Absence of participation; often relies on the anomeric effect. | Urea-catalyzed activation of glycosyl chlorides in ethereal solvents. frontiersin.orgnih.gov |

Regioselectivity is a significant challenge in carbohydrate chemistry, particularly when glycosyl acceptors possess multiple free hydroxyl groups of similar reactivity. The selective glycosylation of the C-4 hydroxyl group requires careful strategic planning.

One common approach involves the use of orthogonal protecting groups to differentiate the hydroxyl groups. A temporary protecting group can be placed on the C-4 hydroxyl, while other positions are permanently protected. Selective removal of the C-4 protecting group then unmasks it as the sole nucleophile for glycosylation. However, more convergent strategies aim to achieve regioselectivity without extra protection-deprotection steps.

This can be accomplished by exploiting the subtle differences in the reactivity of the hydroxyl groups. The "armed-disarmed" strategy is a powerful concept where an "armed" glycosyl donor (with electron-donating protecting groups) reacts with a "disarmed" acceptor (with electron-withdrawing groups), which can help direct the reaction. nih.govdtu.dk

Furthermore, specific catalytic systems have been developed to direct glycosylation to a particular position. Organoboron catalysts, for instance, have been shown to mediate regioselective glycosylation. frontiersin.orgnih.gov In one study, the reaction of a 1,2-anhydro sugar with a glucose-4,6-diol acceptor in the presence of an organoboron catalyst regioselectively generated α(1→4)-glycosides. frontiersin.orgnih.gov The regioselectivity in the glycosylation of acceptors with free hydroxyls at the 4- and 6-positions can be highly dependent on the functionalization at other positions, such as the C-3 hydroxyl group. researchgate.net

| Method | Principle | Example Application | Reference |

|---|---|---|---|

| Orthogonal Protecting Groups | Selective deprotection of the C-4 hydroxyl group prior to glycosylation. | Commonly used in linear oligosaccharide synthesis. | youtube.com |

| Reactivity Tuning ("Armed-Disarmed") | Modulating electronic properties of donor and acceptor to influence reactivity. | Coupling of an "armed" donor with a "disarmed" acceptor containing multiple hydroxyl groups. | nih.govdtu.dk |

| Catalyst-Controlled Glycosylation | Use of catalysts that temporarily coordinate with the acceptor to direct the donor to the C-4 position. | Organoboron-catalyzed reaction of a 1,2-anhydro sugar with a glucose-4,6-diol acceptor yielded the α(1→4)-glycoside. | frontiersin.orgnih.gov |

Total Synthesis of Complex Glycoside O-4 Analogs

The total synthesis of complex natural products containing O-4 glycosidic linkages showcases the application of advanced stereoselective and regioselective methods. rsc.org Resin glycosides, a class of complex glycolipids, provide illustrative examples of these synthetic challenges. nih.govfrontiersin.org The synthesis of ipomoeassin F, for instance, involved a multi-step sequence where the formation of glycosidic bonds was a central feature. nih.gov In one approach, a key step was the installation of a cinnamoyl group at the O-4 hydroxyl of a glucopyranose unit within the growing oligosaccharide chain. nih.gov This modification was part of a larger strategy involving the sequential coupling of monosaccharide and disaccharide building blocks to assemble the final complex structure. frontiersin.org The total syntheses of these molecules often rely on a convergent approach, where complex fragments of the aglycone and the oligosaccharide are synthesized separately and then coupled. rsc.orgrsc.orgresearchgate.net The glycosylation reactions used in these syntheses employ a wide array of glycosyl donors, including thioglycosides, glycosyl trichloroacetimidates, and glycosyl bromides, each chosen to suit the specific steric and electronic environment of the coupling partners. rsc.orgrsc.org

Semi-synthesis Approaches Utilizing Natural Precursors

Semi-synthesis offers a powerful alternative to total synthesis, leveraging the complex structures of readily available natural products as starting materials for chemical modification. rsc.org This approach is particularly valuable for creating analogs of complex glycosides where the de novo synthesis would be prohibitively long and inefficient. rsc.org In this strategy, a natural product is isolated and then subjected to chemical or enzymatic transformations to generate novel derivatives. rsc.org

Flavonoid glycosides are a prime example where semi-synthesis is widely used. sioc-journal.cn Natural flavonoids such as rutin (B1680289) or quercetin (B1663063), which can be isolated in large quantities from plants, serve as precursors. sioc-journal.cn Chemists can then selectively modify the glycosylation pattern, for example, by attaching new sugar units to the O-4 position of an existing glucose moiety or by altering the aglycone structure while preserving the original glycoside. This allows for the rapid generation of a library of analogs for structure-activity relationship studies. Precursor-directed biosynthesis is a related strategy where chemically synthesized substrates are fed to microbial strains, which then incorporate them into a natural product scaffold using their native enzymatic machinery. rsc.org

Biosynthesis and Biotransformation of Glycoside O 4

Elucidation of Biosynthetic Pathways

The biosynthesis of O-4 glycosides is a complex process involving multiple enzymatic steps. Understanding these pathways is crucial for the production and engineering of valuable glycosylated compounds.

Identification of Glycosyltransferases (GTs) Catalyzing O-4 Glycosylation

Glycosyltransferases (GTs) are the key enzymes responsible for the formation of glycosidic bonds. sigmaaldrich.com They catalyze the transfer of a monosaccharide from an activated sugar donor, such as a nucleotide sugar, to an acceptor molecule. mdpi.com The specificity of GTs dictates the type of linkage (α or β) and the position of glycosylation (e.g., O-4). sigmaaldrich.com

The identification of GTs that specifically catalyze O-4 glycosylation is an active area of research. For instance, in the biosynthesis of the diterpene glycoside cotylenin A, the glycosyltransferase CtyD is responsible for introducing a glucose moiety at the C9 hydroxyl position, a precursor step to further modifications. chemrxiv.org Similarly, in flavonoid biosynthesis, while many GTs target the 3-OH, 5-OH, or 7-OH positions, the search for enzymes specific to other positions, including those that could lead to O-4 linkages on a sugar attached to the flavonoid, is ongoing. diva-portal.org The discovery of novel GTs with unique regiospecificity, such as those that could catalyze O-4 glycosylation on a pre-existing sugar, is essential for expanding the toolkit for chemoenzymatic synthesis.

| Enzyme | Source Organism | Substrate(s) | Product | Reference |

| CtyD | Cladosporium sp. | Cotylenol, UDP-glucose | 9-O-glucosylcotylenol | chemrxiv.org |

| Pa-orf6 | Fungus | Fusicoccane aglycone, UDP-glucose | Glucosylated fusicoccane | rsc.org |

| UGT74AC1 | Siraitia grosvenorii | Mogrol, UDP-glucose | Mogroside (triterpene glycoside) | acs.org |

| Sbaic7OGT | Scutellaria baicalensis | 4'-hydroxychalcones, UDP-glucose | 4'-O-glucosylchalcones | mdpi.com |

Role of Other Modifying Enzymes (e.g., Methyltransferases, P450 Enzymes)

The biosynthesis of complex glycosides involves more than just glycosylation. A variety of other enzymes, including methyltransferases and cytochrome P450 monooxygenases, play crucial roles in modifying the aglycone or the sugar moieties. These modifications contribute to the structural diversity and biological activity of the final natural product.

In the biosynthesis of cotylenins, for example, a P450 enzyme, CtyA, exhibits multifunctional oxidation activity on a prenyl group. chemrxiv.orgrsc.org Furthermore, methyltransferases and prenyltransferases are involved in the assembly and modification of the saccharide moiety. chemrxiv.orgrsc.org The interplay between these modifying enzymes and glycosyltransferases is essential for the production of the mature, bioactive compound. For instance, the timing of glycosylation relative to other modifications can significantly impact the final structure.

Genetic Characterization of Biosynthetic Gene Clusters

The genes encoding the enzymes for a specific biosynthetic pathway are often physically clustered together on the chromosome, forming a biosynthetic gene cluster (BGC). hilarispublisher.com The identification and characterization of BGCs are powerful strategies for discovering new natural products and understanding their biosynthesis. frontiersin.org

The analysis of BGCs provides a roadmap for the biosynthetic pathway. whiterose.ac.uk For example, the BGC for cotylenins contains genes for the core diterpene cyclase, P450s, glycosyltransferases, and other modifying enzymes. chemrxiv.orgrsc.org Comparing BGCs from different organisms can reveal evolutionary relationships and highlight the conservation or divergence of biosynthetic pathways. mdpi.com The identification of a complete BGC allows for its heterologous expression in a suitable host, enabling the production of the natural product and its analogs. rsc.org This approach has been successfully used to elucidate the biosynthetic pathways of several diterpene glycosides. chemrxiv.orgrsc.org

Enzymatic Glycosylation and Deglycosylation

The enzymes involved in the biosynthesis of O-4 glycosides also hold great promise as biocatalysts for the synthesis and modification of glycosides in vitro.

Applications of Glycosyltransferases in O-4 Glycosylation

The regio- and stereospecificity of glycosyltransferases make them highly valuable tools for the synthesis of complex carbohydrates and glycosylated natural products. sigmaaldrich.combeilstein-journals.org Unlike chemical synthesis, which often requires multiple protection and deprotection steps, enzymatic glycosylation can achieve specific linkages in a single step under mild conditions. nih.govnih.gov

Glycosyltransferases that catalyze O-4 glycosylation can be used to produce novel glycosides with potentially enhanced biological activities. mdpi.com For example, the glycosylation of bioactive compounds can improve their solubility, stability, and pharmacokinetic properties. mdpi.com Protein engineering and directed evolution are being used to improve the catalytic efficiency and alter the substrate specificity of GTs, further expanding their synthetic utility. acs.org

Glycoside Hydrolases and Glycosynthases for O-4 Glycosidic Bond Cleavage or Formation

Glycoside hydrolases (GHs) are enzymes that catalyze the cleavage of glycosidic bonds. khanacademy.orgtaylorandfrancis.com They are classified into families based on their sequence and structural similarities. nih.gov GHs that specifically cleave β-1,4-glycosidic bonds, such as cellulases, are well-known. taylorandfrancis.com While their natural function is hydrolysis, under certain conditions, GHs can be used for the synthesis of glycosidic bonds through a process called transglycosylation. chimia.ch

A significant advancement in the synthetic application of GHs is the development of "glycosynthases." nih.govresearchgate.net These are engineered mutants of retaining glycosidases where the catalytic nucleophile is replaced with a non-nucleophilic residue. chimia.ch This modification renders the enzyme hydrolytically inactive but capable of catalyzing the formation of a glycosidic bond when provided with an activated sugar donor (e.g., a glycosyl fluoride). chimia.chnih.gov Glycosynthases have been developed to synthesize a variety of glycosidic linkages, including those that are challenging to form chemically. cdnsciencepub.com The development of glycosynthases with the ability to form O-4 glycosidic bonds offers a powerful tool for the chemoenzymatic synthesis of complex oligosaccharides and glycoconjugates. mdpi.com

| Enzyme Class | Function | Application | Key Features | Reference |

| Glycosyltransferases (GTs) | Formation of glycosidic bonds | Synthesis of specific O-4 glycosides | High regio- and stereospecificity | sigmaaldrich.commdpi.com |

| Glycoside Hydrolases (GHs) | Cleavage of glycosidic bonds | Transglycosylation to form O-4 glycosides | Can be used for both synthesis and degradation | khanacademy.orgchimia.ch |

| Glycosynthases | Formation of glycosidic bonds | Highly efficient synthesis of O-4 glycosides without product hydrolysis | Engineered mutants of GHs, require activated donors | nih.govresearchgate.netrsc.org |

| Thioligases | Formation of thioglycosidic linkages | Synthesis of S-glycosides | Mutated retaining GHs | beilstein-journals.org |

Directed Evolution and Enzyme Engineering for O-4 Specificity

The regioselectivity of glycosylation, or the precise positioning of a sugar moiety onto an acceptor molecule, is a critical challenge in the synthesis of specific glycosides. Nature's catalysts for this process, glycosyltransferases (GTs), often exhibit high specificity, but this can be a limitation when a non-natural or specific linkage, such as at the 4-position hydroxyl group (O-4), is desired. To overcome this, scientists employ directed evolution and enzyme engineering to alter the regioselectivity of existing enzymes, effectively reprogramming them to favor the formation of O-4 glycosidic bonds.

Directed evolution involves generating a large library of enzyme variants through random mutagenesis and screening them for the desired activity. This approach does not require detailed knowledge of the enzyme's structure or mechanism. A notable example involved the directed evolution of the plant glycosyltransferase MiCGT, where iterative saturation mutagenesis and an alanine (B10760859) scan led to a quadruple mutant (VFAH) with a dramatically shifted regioselectivity. This engineered enzyme gained a strict preference for 3-O glycosylation of flavonoids and a 120-fold increase in activity, demonstrating the power of this technique to alter an enzyme's native function. While this example targeted the 3-O position, the same principles are applied to engineer enzymes for O-4 specificity.

Structure-guided protein engineering is a more rational approach that relies on the three-dimensional structure of the enzyme. By identifying key amino acid residues in the substrate-binding pocket that influence the orientation of the acceptor molecule, targeted mutations can be introduced to favor glycosylation at a different position. For instance, research on a glycosyltransferase, AmGT8, which catalyzes triterpene glycosylation, identified a single conserved residue at position 394 as being crucial for determining regioselectivity between the 3-O and 6-O positions. Similarly, engineering efforts on the glycosyltransferase UGTBS to improve the synthesis of salidroside (B192308) involved a semirational design. A resulting quadruple mutant showed a 2.2-fold higher conversion rate and improved regioselectivity for the desired product. Molecular docking and dynamics simulations can further elucidate how these mutations alter the binding pocket and substrate positioning to achieve the desired O-4 glycosylation.

These engineering strategies have successfully created biocatalysts with novel specificities. By modifying residues at the entrance or within the active site, the orientation of sugar acceptors can be shifted to favor a lower binding energy state that aligns the target 4-hydroxyl group for catalysis.

| Original Enzyme | Engineering Strategy | Key Mutations | Substrate | Outcome Related to Regioselectivity | Reference |

|---|---|---|---|---|---|

| MiCGT (Flavonoid GT) | Directed Evolution (Alanine Scan & Iterative Saturation Mutagenesis) | VFAH (quadruple mutant) | Quercetin (B1663063) | Shifted regioselectivity from 7-O to strict 3-O glycosylation with 120-fold activity enhancement. Demonstrates the principle of altering site preference. | |

| UGTBS (Salidroside Synthesis) | Semirational Design | M4 (I62N/S129T/F168W/Y316S) | Tyrosol | Improved regioselectivity toward the desired hydroxyl group, increasing the target product to 97.9% of the total. | |

| UGT72B1 (Quercetin GT) | Site-Directed Mutagenesis | M17L/G18T/Y315Q | Quercetin 7-O-glucoside | Altered regioselectivity to generate quercetin 3,7-di-O-glycoside, showcasing control over subsequent glycosylation steps. | |

| PmCGTase (Cyclodextrin Glucosyltransferase) | Molecular Docking & Saturation Mutagenesis | K232L/V, H233Y/T/K | Mon |

Structural Elucidation and Advanced Characterization of Glycoside O 4

Spectroscopic Analysis for Glycosidic Linkage Determination

Spectroscopic techniques are fundamental in determining the intricate three-dimensional structure of glycosides, including the precise nature and location of the glycosidic bond.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating carbohydrate structures in solution. nih.gov It provides detailed information on the composition of sugar residues, their anomeric configurations (α or β), and the positions of glycosidic linkages. glycoforum.gr.jp

For a molecule like cellobiose (B7769950), 1D ¹H NMR can identify key structural features. nih.gov However, due to the similarity of the glucose units, significant signal overlap can occur. unimo.it Two-dimensional (2D) NMR experiments are therefore essential for unambiguous assignment and structural confirmation. tandfonline.comtandfonline.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals scalar couplings between protons on adjacent carbons. This allows for the tracing of proton networks within each glucose ring, helping to assign all the proton signals for each residue. tandfonline.com

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond adjacent protons, establishing a correlation network among all protons within a single spin system (i.e., within one glucose residue). This is particularly useful for overcoming signal overlap. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are close to each other, typically within 5 Å. nih.gov For cellobiose, a key NOESY cross-peak is observed between the anomeric proton (H-1) of one glucose residue and the proton attached to the linkage carbon (H-4) of the other residue. This directly confirms the 1→4 linkage. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds away. An HMBC spectrum of cellobiose would show a correlation between the anomeric proton (H-1) of the non-reducing glucose unit and the C-4 carbon of the reducing unit, providing definitive evidence for the C1-O-C4 linkage. unimo.it

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, aiding in the assignment of the ¹³C spectrum. nih.gov

By combining these 2D-NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the β(1→4) glycosidic linkage in cellobiose. tandfonline.comtandfonline.comauburn.edu

High-Resolution Mass Spectrometry (HR-MS) and Tandem MS (MS/MS, MSn)

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a glycoside. rsc.org For cellobiose, HR-MS would confirm the molecular formula C₁₂H₂₂O₁₁.

Tandem mass spectrometry (MS/MS or MSⁿ) is used to sequence oligosaccharides by fragmenting the molecule and analyzing the resulting product ions. wikipedia.orgpsu.edu When a glycoside like cellobiose is analyzed, fragmentation typically occurs at the glycosidic bond, producing characteristic ions. wikipedia.org

Collision-Induced Dissociation (CID): In CID, the selected precursor ion (e.g., the [M+Na]⁺ adduct of cellobiose) is fragmented by collision with an inert gas. The resulting fragments provide information about the connectivity. Cleavage of the glycosidic bond results in Y- and B-ions (cleavage at the glycosidic bond, charge retained on the reducing and non-reducing end, respectively) and, under higher energy, cross-ring cleavage ions (X- and A-ions). wikipedia.orgnih.gov The masses of these fragment ions help to confirm the mass of the individual monosaccharide units and the nature of the linkage. researchgate.net

Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size, shape, and charge. It can be used to separate different isomeric disaccharides, including anomers and those with different linkage positions, before they are analyzed by MS. chemrxiv.orgacs.org

The fragmentation pattern in an MS/MS experiment is influenced by the linkage position. While distinguishing between certain isomers like cellobiose (1→4) and gentiobiose (1→6) can be challenging, specific diagnostic fragment ions and their relative intensities can be used for identification. nih.gov

X-Ray Crystallography for Absolute Configuration

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration. To perform this analysis, the compound must first be crystallized.

The crystal structure of β-D-acetyl cellobiose has been determined by X-ray diffraction, providing precise data on bond lengths, bond angles, and the conformation of the molecule. cdnsciencepub.com Studies on cellobiose and its complexes, such as with enzymes like cellobiose phosphorylase, have also been conducted. iucr.orgnih.govresearchgate.net These analyses provide unambiguous confirmation of the β-configuration at the anomeric center and the (1→4) linkage. The crystal data reveals the spatial arrangement of the two glucose rings relative to each other and the conformation of the glycosidic bond. cdnsciencepub.comnih.gov

Chromatographic Techniques for Structural Confirmation

Chromatographic methods are essential for the separation and purification of glycosides and their derivatives, and when coupled with mass spectrometry, they become powerful tools for structural confirmation.

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS, UPLC-Q-ToF-MS/MS)

Liquid chromatography is a primary technique for the analysis of non-volatile compounds like glycosides. sigmaaldrich.com Coupling LC with tandem mass spectrometry (LC-MS/MS) allows for the separation of isomeric glycosides followed by their structural characterization. nih.govacs.org

Ultra-High-Performance Liquid Chromatography (UPLC): UPLC offers higher resolution and faster analysis times compared to conventional HPLC. mdpi.commdpi.com Different column chemistries, such as C18 reverse-phase or hydrophilic interaction liquid chromatography (HILIC), can be used to separate disaccharide isomers like cellobiose from other related compounds. acs.orgmdpi.com

Quadrupole Time-of-Flight (Q-ToF) MS: This type of mass spectrometer provides high-resolution and accurate mass data for both the precursor and fragment ions, enhancing the confidence in structural assignments. researchgate.netacs.org A UPLC-Q-ToF-MS/MS workflow can be used to separate a mixture of oligosaccharides, obtain their fragmentation patterns, and identify the components. acs.org For cellobiose, this would involve separating it from other disaccharides, confirming its molecular formula via HR-MS, and analyzing its MS/MS fragmentation pattern to confirm the 1→4 linkage. researchgate.net

Triple Quadrupole (QqQ) MS: Often used in a Multiple Reaction Monitoring (MRM) mode, this setup is highly sensitive and specific for quantitative analysis and can be used to confirm the presence of specific glycosidic linkages after derivatization. acs.orgnih.gov

A comprehensive approach may involve chemical derivatization (e.g., permethylation followed by hydrolysis and labeling) to pinpoint the linkage site, which is then analyzed by a UPLC-MS/MS system. acs.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Hydrolysis Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for analyzing volatile compounds. cabidigitallibrary.org Since carbohydrates are not volatile, they must first be hydrolyzed to their constituent monosaccharides and then chemically derivatized to make them volatile. nih.govmdpi.com

The standard procedure for linkage analysis using GC-MS involves:

Permethylation: The glycoside (e.g., cellobiose) is first treated with a methylating agent (like methyl iodide) to convert all free hydroxyl groups into methyl ethers.

Hydrolysis: The permethylated disaccharide is then hydrolyzed, breaking the glycosidic bond. This results in partially methylated monosaccharides. The hydroxyl group that was previously involved in the glycosidic linkage will be the only one that is not methylated.

Reduction and Acetylation: The partially methylated monosaccharides are reduced (e.g., with sodium borohydride) to their corresponding alditols and then acetylated. This creates partially methylated alditol acetates (PMAAs).

GC-MS Analysis: The resulting volatile PMAAs are separated by GC and identified by their characteristic retention times and mass spectra. unimo.itacs.org

For cellobiose, this process would yield two distinct PMAAs. The non-reducing end would produce 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitol. The reducing end, which was involved in the 1→4 linkage, would produce 1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-D-glucitol. The identification of this latter compound is definitive proof of a 4-linkage. researchgate.net

Stereochemical Analysis of Glycoside O-4

The stereochemistry of glycosides, particularly the configuration at the anomeric carbon (the C-1 of the glycone), is a critical determinant of their biological activity and chemical stability. numberanalytics.com The orientation of the glycosidic bond, designated as either alpha (α) or beta (β), dictates the molecule's three-dimensional shape and its ability to interact with biological receptors and enzymes. numberanalytics.com The comprehensive stereochemical analysis of this compound involves a combination of advanced analytical techniques to define its exact spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the stereochemical configuration of glycosides in solution. wikipedia.orgresearchgate.net Both proton (¹H) and carbon-¹³ (¹³C) NMR provide detailed information about the anomeric center.

¹H NMR Analysis : The chemical shift (δ) and the coupling constant (J) of the anomeric proton (H-1) are highly indicative of the stereochemistry. nih.gov For most pyranose sugars, a larger vicinal coupling constant between H-1 and H-2 (³J_H1,H2) is characteristic of a trans-diaxial relationship, which often corresponds to a β-anomer. Conversely, a smaller coupling constant suggests a cis (axial-equatorial or equatorial-axial) relationship, typically seen in α-anomers. wikipedia.org

¹³C NMR Analysis : The chemical shift of the anomeric carbon (C-1) and the one-bond carbon-proton coupling constant (¹J_C1,H1) are also stereochemically dependent. researchgate.net Generally, the C-1 of a β-anomer resonates at a higher field (lower δ value) compared to its α-counterpart. Furthermore, the ¹J_C1,H1 value is typically larger for α-anomers (around 170 Hz) than for β-anomers (around 160 Hz). researchgate.net

Nuclear Overhauser Effect (NOE) : Two-dimensional NOE spectroscopy (NOESY) experiments can reveal through-space proximities between protons, providing definitive evidence for the relative orientation of the glycone and aglycone moieties.

X-ray Crystallography

For glycosides that can be crystallized, single-crystal X-ray diffraction provides unambiguous and highly precise information on the molecular structure in the solid state. researchgate.netresearchgate.net This technique determines the exact coordinates of each atom, revealing definitive bond lengths, bond angles, and torsion angles. researchgate.net It can confirm the α or β configuration of the glycosidic linkage, the chair or boat conformation of the pyranose ring, and the relative orientation of the glycone and aglycone. researchgate.net Heavy atom derivatives, such as selenoglycosides, can be synthesized to aid in solving the phase problem during structure determination. beilstein-journals.org

Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a powerful method for the separation of stereoisomers, including the enantiomers or diastereomers of glycosides. chromatographyonline.comtandfonline.com This technique is crucial for determining the enantiomeric purity of both the glycone and aglycone moieties after hydrolysis. Polysaccharide-based and macrocyclic glycopeptide-based columns are commonly employed for these separations. chromatographyonline.com The choice of the mobile phase and the specific CSP can be optimized to achieve baseline separation of the stereoisomers, allowing for their individual quantification. researchgate.net

Determination of Aglycone and Glycone Moiety Structures in O-4 Glycosides

An O-glycoside consists of a sugar component (the glycone) bonded through an oxygen atom to a non-sugar component (the aglycone or genin). uoanbar.edu.iqcabidigitallibrary.org The elucidation of the complete structure of this compound requires the individual characterization of both the glycone and aglycone moieties after their separation.

Glycosidic Bond Cleavage: Hydrolysis

The first step in determining the constituent parts of a glycoside is the cleavage of the glycosidic bond. uoanbar.edu.iq This is typically achieved through hydrolysis, which can be performed under acidic conditions or with specific enzymes.

Acid Hydrolysis : Boiling the glycoside with a dilute mineral acid (e.g., HCl, H₂SO₄) effectively breaks the glycosidic linkage. uoanbar.edu.iq This method is robust but can sometimes lead to the degradation of sensitive sugar or aglycone units.

Enzymatic Hydrolysis : Using specific glycoside hydrolase (GH) enzymes, such as β-glucosidases or α-galactosidases, provides a highly selective method for cleaving the glycosidic bond under mild conditions. nih.govcazypedia.orgwikipedia.org The specificity of the enzyme can also provide preliminary information about the nature of the sugar and the stereochemistry of the linkage. For example, if a β-glucosidase successfully hydrolyzes the glycoside, it strongly suggests the presence of a β-linked glucose unit. nih.gov

Structural Identification of the Moieties

Once the glycone and aglycone are separated, their individual structures are determined using a combination of chromatographic and spectroscopic methods.

Separation : The resulting mixture of the sugar and the aglycone is separated using techniques like liquid-liquid extraction or chromatography. The water-soluble sugar typically remains in the aqueous phase, while the often less polar aglycone can be extracted into an organic solvent. scribd.com

Glycone Identification : The isolated sugar's identity is confirmed by comparing it to authentic standards using chromatographic techniques. researchgate.net Gas Chromatography (GC), often after conversion of the sugar to a more volatile derivative like a trimethylsilyl (B98337) (TMS) ether, or HPLC are commonly used for this purpose. researchgate.net

Aglycone Identification : The structure of the non-sugar portion is elucidated using a suite of spectroscopic techniques. Mass Spectrometry (MS) provides the molecular weight and fragmentation pattern, while Infrared (IR) spectroscopy identifies functional groups. The definitive structure, including connectivity and stereochemistry, is typically established by a full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC). researchgate.netcreative-proteomics.com

Analytical Methodologies for Glycoside O 4

Development of Separation and Purification Techniques

Separation and purification are critical initial steps to isolate Glycoside O-4 from crude extracts, which often contain a multitude of other compounds. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of glycosides due to its high resolution and sensitivity. creative-proteomics.com Reversed-phase (RP) HPLC is the most commonly employed method for separating flavonoid glycosides like this compound. creative-proteomics.comlongdom.org

Detailed research has focused on optimizing HPLC methods for the analysis of isoquercitrin (B50326). A typical setup involves a C18 column and a mobile phase consisting of an acidified aqueous solution and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). oup.comnih.gov The acidic modifier (e.g., phosphoric acid or formic acid) helps to improve peak shape and resolution. oup.com Detection is commonly performed using a UV-Vis or photodiode array (PDA) detector, with characteristic maximum absorbance wavelengths for isoquercitrin being around 254-258 nm and 350-362 nm. oup.comscielo.brashs.org

Method validation for HPLC analysis of isoquercitrin has demonstrated good linearity, precision, and accuracy. oup.comscielo.brresearchgate.net For instance, one validated method showed linearity in the concentration range of 0.25–8 μg/mL with a correlation coefficient greater than 0.9999. oup.com Another study established a linear range of 50–5000 ng/mL for isoquercitrin in rat plasma. nih.govresearchgate.net The optimization of parameters such as mobile phase composition, flow rate, and column temperature is essential for achieving good separation, especially when dealing with isomers. mdpi.commdpi.com

Table 1: Example of HPLC Method Parameters for this compound (Isoquercitrin) Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | BDS Hypersil C18 (4.6 mm × 250 mm, 5 µm) | oup.com |

| Mobile Phase | Acetonitrile–0.3% phosphoric acid (15:85, v/v) | oup.com |

| Flow Rate | 1.0 mL/min | oup.com |

| Detection Wavelength | 254 nm | oup.com |

| Column Temperature | 30°C | oup.com |

| Linearity Range | 0.25–8 µg/mL | oup.com |

Solid-Phase Extraction (SPE) for this compound Enrichment

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for the cleanup and enrichment of target analytes from complex mixtures before instrumental analysis. tandfonline.comresearchgate.net For this compound, SPE serves to remove interfering substances and concentrate the glycoside, thereby improving the sensitivity and accuracy of subsequent quantitative analysis.

Reversed-phase C18 sorbents are effective for isolating quercetin (B1663063) glycosides, including isoquercitrin, from plant-based samples. mdpi.com The process involves loading the crude extract onto the SPE cartridge, washing away impurities with a weak solvent, and then eluting the retained glycosides with a stronger solvent, such as methanol. tandfonline.commdpi.com The effectiveness of SPE is highly dependent on the choice of both the sorbent and the eluting solvents, whose polarities must be optimized for the target compound. mdpi.com For example, a study on the fractionation of quercitrin (B1678633) (a related quercetin glycoside) from Melastoma malabathricum leaves found that 70.5% methanol was an optimal eluent for enriching the glycoside fraction. mdpi.com The recovery of the target compound is a key parameter in SPE method development, with studies reporting recoveries of over 90% for some glycosides. researchgate.nettandfonline.com

Countercurrent Chromatography and Other Preparative Methods

Countercurrent Chromatography (CCC) is a preparative liquid-liquid partition chromatography technique that is particularly well-suited for the separation and purification of natural products like this compound. tandfonline.com A significant advantage of CCC is the absence of a solid stationary phase, which eliminates the risk of irreversible sample adsorption and degradation. tandfonline.comresearchgate.net

High-speed countercurrent chromatography (HSCCC) has been successfully used to isolate and purify isoquercitrin from various plant extracts. tandfonline.comsci-hub.semdpi.com The method relies on partitioning the components of a mixture between two immiscible liquid phases. The selection of a suitable two-phase solvent system is the most critical step in developing a CCC separation method. tandfonline.commdpi.com For the purification of isoquercitrin, solvent systems commonly based on n-hexane-ethyl acetate-methanol-water have been employed. tandfonline.commdpi.com In one study, 9.8 mg of isoquercitrin with a purity of 95.9% was obtained from 100 mg of a crude plant extract in a single step using an n-hexane-ethyl acetate-methanol-water (1:7:1:7, v/v/v/v) system. tandfonline.com Another study achieved a purity of 97.83% for isoquercitrin purified via HSCCC. sci-hub.senih.gov

Quantitative Analysis of this compound

Once separated and purified, the amount of this compound can be determined using various quantitative analytical methods.

Spectrophotometric Assays (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectrophotometry is a straightforward and accessible method for the quantification of compounds that absorb light in the ultraviolet or visible range. pensoft.netjuniperpublishers.com Flavonoid glycosides like this compound exhibit characteristic UV spectra due to their phenolic structure. ashs.org

For isoquercitrin, the UV spectrum shows two main absorbance maxima, typically in the ranges of 255-260 nm and 356-362 nm. ashs.orgnih.gov Quantification is achieved by measuring the absorbance of a sample solution at one of these maximum wavelengths and comparing it to a standard curve prepared from known concentrations of a pure reference standard. ashs.orgrjpharmacognosy.ir While relatively simple and cost-effective, spectrophotometric methods can be susceptible to interference from other compounds in the sample that absorb at the same wavelength. Therefore, this method is often used for the quantification of total glycosides or in samples where this compound is the major component and interfering substances have been removed. pensoft.netresearchgate.net For instance, in one study, the total flavonol content in onion varieties was quantified spectrophotometrically and showed a high correlation with results obtained by HPLC. ashs.org

Table 2: UV Absorbance Maxima for this compound (Isoquercitrin)

| Wavelength Band | Absorbance Maximum (nm) | Reference |

|---|---|---|

| Band I | 356 - 362 | ashs.orgnih.gov |

Mass Spectrometry-Based Quantification (e.g., Multiple Reaction Monitoring - MRM)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), provides a highly sensitive and selective method for the quantification of this compound. creative-proteomics.com The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is considered a gold standard for targeted quantitative analysis. mdpi.comdoi.orgmdpi.com

In an LC-MS/MS system, compounds separated by the LC column are ionized (commonly using electrospray ionization, ESI) and enter the mass spectrometer. mdpi.com For MRM analysis, a specific precursor ion (the molecular ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. doi.orgmdpi.com This precursor-to-product ion transition is highly specific to the target analyte, which minimizes interferences from the sample matrix and provides excellent sensitivity and selectivity. doi.orgsemanticscholar.org

This method has been successfully applied to the quantification of isoquercitrin in various matrices, including plant extracts and biological fluids like rat plasma. nih.govnih.gov Validated LC-MS/MS methods for isoquercitrin have demonstrated low limits of quantification (LOQ), often in the low ng/mL or even pg range, and excellent linearity, precision, and accuracy. doi.orgnih.govnih.gov For example, one method reported an LOQ of 1 ng/mL for isoquercitrin in rat plasma. nih.gov

Table 3: Example of MRM Parameters for this compound (Isoquercitrin) Quantification

| Parameter | Value | Reference |

|---|---|---|

| Ionization Mode | Negative ESI | doi.orgnih.gov |

| Precursor Ion (m/z) | 463.1 | sci-hub.se |

| Product Ion (m/z) | 301.0 | sci-hub.se |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL (in rat plasma) | nih.gov |

Enzymatic Determination Methods

Enzymatic methods for the determination of O-glycosides offer high specificity and sensitivity, leveraging the catalytic precision of enzymes that act on glycosidic bonds. These methods are centered on two main classes of enzymes: glycoside hydrolases (glycosidases) and glycosyltransferases.

Glycoside hydrolases catalyze the cleavage of glycosidic bonds. nih.gov For analytical purposes, enzymes like O-Glycosidase are employed to specifically hydrolyze the O-glycosidic linkage between an N-acetylgalactosamine (GalNAc) residue and a serine or threonine residue in glycoproteins. nih.govbitesizebio.com The analysis often requires the prior removal of terminal sialic acid residues by a neuraminidase to allow the O-Glycosidase access to its substrate. neb.com The amount of released glycan or aglycone can then be quantified using techniques such as capillary electrophoresis or chromatography. neb.com Some endo-α-N-acetylgalactosaminidases are highly specific for the core disaccharide structure Gal-β-1,3-GalNAc, making them valuable tools for the structural analysis of O-linked glycans. nih.gov Another enzymatic approach involves β-elimination, where an O-glycoside β-eliminase (OGE) can act on oxidized O-glycosides to cleave the sugar moiety, releasing the aglycone and a modified sugar product. nih.gov

Glycosyltransferases, which catalyze the formation of glycosidic bonds, can also be adapted for analytical assays. For instance, O-linked β-N-acetylglucosaminyltransferase (OGT) activity can be measured by monitoring the transfer of a radiolabeled GlcNAc molecule from a donor substrate like UDP-[6-³H]GlcNAc to a specific synthetic peptide substrate. nih.gov The amount of incorporated radioactivity in the peptide, which is separated from the unreacted donor substrate, is directly proportional to the enzyme's activity and can be used to study the dynamics of this post-translational modification. nih.gov

Systematic enzymatic activity assays are crucial in complex systems, such as defining the glycosylation pathways of proteins. ustc.edu.cn By using a panel of glycosyltransferases with different sugar donors (e.g., UDP-glucose, UDP-galactose), researchers can elucidate the specific sequence of sugar additions to a protein or peptide backbone. ustc.edu.cn The reaction products are often separated by SDS-PAGE and detected by autoradiography if radiolabeled donors are used. ustc.edu.cn

The general workflow for an enzymatic assay to determine an O-glycoside involves incubating the sample with a specific enzyme, separating the reaction products, and quantifying a specific product or the depletion of a substrate. neb.comnih.gov

Interactive Table: Enzymes Used in O-Glycoside Analysis

| Enzyme | EC Number | Action | Application | Reference(s) |

|---|---|---|---|---|

| O-Glycosidase | 3.2.1.97 | Hydrolyzes the O-glycosidic bond between Gal-β-1,3-GalNAc and Ser/Thr | Removal and analysis of Core 1 and Core 3 O-linked glycans from glycoproteins. nih.govbitesizebio.comneb.com | nih.gov, neb.com, bitesizebio.com |

| Neuraminidase (Sialidase) | 3.2.1.18 | Hydrolyzes terminal sialic acid residues | Pre-treatment of glycoproteins to enable O-Glycosidase activity. neb.com | neb.com |

| O-GlcNAc Transferase (OGT) | 2.4.1.255 | Transfers GlcNAc from a donor to a substrate | Quantifying O-GlcNAcylation, a key post-translational modification. nih.gov | nih.gov |

| O-glycoside β-eliminase (OGE) | N/A | Cleaves C3-oxidized O-β-d-glucosides via β-elimination | Deglycosylation of specific oxidized flavonoid glycosides. nih.gov | nih.gov |

Method Validation: Sensitivity, Selectivity, and Accuracy in Research Applications

The validation of analytical methods is critical to ensure that the data generated are reliable, reproducible, and fit for the intended research purpose. nih.govslideshare.net For the quantitative analysis of O-glycosides, methods such as high-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are commonly validated according to guidelines from the International Council for Harmonisation (ICH). pensoft.netresearchgate.netresearchgate.neteuropa.eu The core parameters assessed are sensitivity, selectivity, and accuracy. researchgate.nettaylorfrancis.com

Sensitivity refers to the method's ability to detect and quantify low concentrations of the analyte. It is typically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). nih.govnih.gov The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.govmdpi.com For instance, a validated UHPLC-ESI-MS/MS method for steviol (B1681142) glycosides reported LODs ranging from 0.003 to 0.078 µg/g and LOQs from 0.011 to 0.261 µg/g, demonstrating high sensitivity suitable for food matrix analysis. nih.gov Similarly, an HPLC method for triterpenoid (B12794562) glycosides showed LODs of 0.013-0.020 µg/µL and LOQs of 0.040-0.060 µg/µL. nih.gov

Selectivity (or specificity) is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu In chromatographic methods, selectivity is demonstrated by achieving good separation of the target analyte peak from other peaks in the chromatogram. researchgate.net For stability-indicating methods, samples are intentionally degraded under stress conditions (e.g., acid, base, heat) to ensure that the method can separate the intact analyte from any degradation products. europa.eu The use of highly selective techniques like tandem mass spectrometry (MS/MS) further enhances specificity by monitoring unique precursor-to-product ion transitions. nih.gov

Accuracy represents the closeness of the agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. slideshare.net It is often determined through recovery studies, where a known amount of pure analyte is added (spiked) into a sample matrix and the mixture is analyzed. nih.govmdpi.com The percentage of the spiked analyte that is detected by the method (% recovery) is calculated. An accurate method will have recovery values close to 100%. For example, a validated HPLC method for triterpenoid glycosides in Fatsia japonica demonstrated excellent accuracy with spike recoveries ranging from 99.67% to 103.11%. nih.gov An analysis of steviol glycosides reported recoveries within the accepted range of 80–120%. nih.gov

These validation parameters are interconnected and collectively ensure the quality and reliability of research findings involving the quantification of O-glycosides. europa.eu

Interactive Table: Summary of Validation Parameters for Glycoside Analysis from Research Studies

| Analytical Method | Analyte Class | Sensitivity (LOD/LOQ) | Accuracy (% Recovery) | Selectivity | Reference |

|---|---|---|---|---|---|

| UPLC-PDA | Iridoid Glycosides | <0.102 / <0.322 µg/mL | 98.65–102.34% | Good separation of six compounds | mdpi.com |

| UHPLC-ESI-MS/MS | Steviol Glycosides | 0.003–0.078 / 0.011–0.261 µg/g | 80–120% | High selectivity via MS/MS | nih.gov |